molecular formula C18H19F3N6O2S B2596470 N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide CAS No. 2034511-87-8

N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide

Cat. No.: B2596470
CAS No.: 2034511-87-8
M. Wt: 440.45
InChI Key: GMANGLNNAIAOQU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes . This compound acts by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. By inhibiting MALT1 proteolytic function, this molecule serves as a valuable chemical probe for fundamental research in immunology and oncology, allowing scientists to dissect the role of MALT1 in B-cell and T-cell receptor signaling, regulatory T-cell function, and the survival of activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) . Its application is critical for investigating the pathogenesis of MALT1-dependent lymphomas and for evaluating the therapeutic potential of MALT1 inhibition in preclinical models of autoimmune diseases and hematological malignancies. This inhibitor is intended for research use to further elucidate novel immunomodulatory pathways and identify potential therapeutic targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-25-15(18(19,20)21)24-27(17(25)29)11-6-8-26(9-7-11)10-14(28)23-16-22-12-4-2-3-5-13(12)30-16/h2-5,11H,6-10H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMANGLNNAIAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Reactivity of the Benzothiazole Moiety

The 1,3-benzothiazole group (present in the compound) is known for electrophilic substitution reactions. Key reactions include:

Reaction Type Conditions Products Source Analogs
Nucleophilic Aromatic Substitution Halogenation at position 2 or 6Halo-benzothiazolesGovorestat (Source )
Oxidation Strong oxidizing agents (e.g., KMnO₄)Benzothiazole sulfones or sulfoxidesSafety data for H335 hazards (Source )
  • Example : The benzothiazole group in Govorestat (Source ) undergoes sulfonation and oxidation under acidic conditions, forming stable sulfone derivatives .

Triazolone Ring Reactivity

The 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group exhibits distinct reactivity:

Reaction Type Conditions Products Source Analogs
Alkylation Alkyl halides, base (e.g., K₂CO₃)N-alkylated triazolonesPiperidine derivatives (Source )
Hydrolysis Acidic or basic aqueous conditionsRing-opening to hydrazine derivativesOxathiapiprolin analogs (Source )
  • CF₃ Group Influence : The electron-withdrawing trifluoromethyl group stabilizes the triazolone ring but enhances susceptibility to nucleophilic attack at the carbonyl oxygen .

Piperidine-Acetamide Functionalization

The piperidine-acetamide linker participates in:

Reaction Type Conditions Products Source Analogs
Amide Hydrolysis HCl/H₂O or NaOH/EtOHCarboxylic acid and piperidine-amineAcetamide derivatives (Source )
Mannich Reaction Formaldehyde, secondary amineTertiary amine derivativesPiperidin-1-yl acetates (Source )
  • Example : The acetamide group in analogous structures (Source , entry 87) undergoes hydrolysis to yield carboxylic acids under basic conditions .

Cross-Coupling Reactions

The trifluoromethyl group and aromatic systems enable modern coupling strategies:

Reaction Type Catalyst Products Source Analogs
Buchwald-Hartwig Pd(OAc)₂, XantphosAryl amine derivativesPyridinyl compounds (Source )
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃Biaryl systemsThiazole derivatives (Source )

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzothiazole and triazole derivatives. Key comparisons include:

Compound Key Structural Differences Reported Bioactivity
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Replaces triazolone-piperidine with methylpiperazine; lacks trifluoromethyl group. Anticancer activity (mechanism unspecified; characterized via FT-IR, NMR, LC-MS).
N-{3′-Acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide Features a spiro[indole-thiadiazole] core instead of benzothiazole; includes acetyl groups. No bioactivity reported; structural focus on crystallographic characterization.
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Contains benzothiazine and pyrazole rings; fluorobenzyl substituent. Anticancer activity (IC₅₀ values reported against tumor cell lines).
N-(4-Fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Substitutes benzothiazole with fluorobenzyl; includes sulfanyl linker instead of acetamide. No direct bioactivity data; structural similarity to triazole-based kinase inhibitors.

Pharmacological Potential

  • Fluorobenzyl-Benzothiazine Derivative (): Exhibited cytotoxicity against cancer cell lines, suggesting the benzothiazole-acetamide scaffold’s relevance in oncology.
  • Triazole Derivatives (): Triazole motifs are common in kinase inhibitors; the trifluoromethyl group in the target compound may enhance target selectivity or metabolic stability compared to non-fluorinated analogs.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to BZ-IV (logP ~2.5 estimated) .
  • Solubility : Piperidine and triazolone groups may improve aqueous solubility relative to spiro-thiadiazole derivatives ().

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound exhibits a complex structure that combines a benzothiazole moiety with a triazole and piperidine ring. The molecular formula is C17H18F3N5OSC_{17}H_{18}F_3N_5OS, and it has been characterized using various analytical techniques including NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of benzothiazole and triazole exhibit notable anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF7 (Breast cancer)0.15Dubey et al., 2006
A549 (Lung cancer)0.25Dubey et al., 2006
HeLa (Cervical cancer)0.30Dubey et al., 2006

These findings suggest that the compound may act through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, benzothiazole derivatives have been shown to interfere with the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms .

Moreover, the presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of related benzothiazole compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria .

In Vivo Studies

In vivo studies in murine models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. Histopathological analysis revealed significant apoptosis in tumor tissues treated with this compound .

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodology : Use multi-spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., trifluoromethyl group at C3 of the triazole ring, benzothiazole coupling via acetamide linkage) .
  • IR Spectroscopy : Validate carbonyl stretches (e.g., 5-oxo triazole at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .
    • Data Contradiction : If NMR signals deviate, recheck reaction stoichiometry or solvent polarity effects on tautomerism .

Q. What are standard protocols for synthesizing the triazole-piperidine core?

  • Stepwise Approach :

Triazole Formation : Cyclize 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one under reflux with methyl hydrazine in ethanol .

Piperidine Functionalization : React the triazole with 4-piperidone via nucleophilic substitution (K2CO3/DMF, 80°C) to install the triazole-piperidine moiety .

Acetamide Coupling : Use EDCI/HOBt-mediated coupling between benzothiazole-2-amine and the piperidine intermediate .

  • Yield Optimization : Replace DMF with acetonitrile to reduce side-product formation .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting enzyme inhibition?

  • Strategy :

  • Molecular Docking : Use AutoDock Vina to predict binding poses of the trifluoromethyl-triazole group in catalytic pockets (e.g., kinases, cytochrome P450) .
  • DFT Calculations : Analyze electron-density maps to prioritize substituents (e.g., fluorinated groups for enhanced lipophilicity) .
    • Validation : Cross-reference docking scores with in vitro IC50 values to refine predictive models .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Case Example : If antimicrobial assays show variability:

Standardize Assays : Use CLSI guidelines for MIC determination against Gram-positive/negative strains .

Probe Mechanism : Perform time-kill curves or ROS assays to distinguish static vs. cidal effects .

Check Purity : Re-analyze compound purity via HPLC (C18 column, MeOH/H2O gradient) to rule out degradants .

Q. How can crystallographic data address ambiguities in molecular conformation?

  • SHELX Refinement :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) single-crystal diffraction .

Model Building : Refine anisotropic displacement parameters for the trifluoromethyl group to resolve disorder .

Validation : Check R-factor convergence (<5%) and Fo-Fc maps for omitted electron density .

Methodological Challenges & Solutions

Q. Why does the trifluoromethyl group complicate spectroscopic characterization?

  • 19F NMR : Use a broadband probe (CDCl3, 376 MHz) to detect splitting patterns (e.g., coupling with adjacent N-methyl group) .
  • Mitigation : If signals overlap, employ 2D HSQC to correlate 19F with 13C shifts .

Q. What strategies optimize solubility for in vivo studies?

  • Salt Formation : React the free base with HCl in dioxane to improve aqueous solubility .
  • Prodrug Design : Introduce a phosphate ester at the acetamide carbonyl for pH-sensitive release .

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